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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and

quantification of carotenoids from the red yeast Rhodosporidium, a promising microbial source

of these valuable bioactive compounds. The protocols are intended for use in research and

development settings, including drug discovery and natural product chemistry.

Introduction
The genus Rhodosporidium, particularly the species Rhodosporidium toruloides, is a well-

established producer of a variety of carotenoids, which are natural pigments with significant

commercial interest due to their antioxidant and pro-vitamin A activities.[1] The primary

carotenoids synthesized by this oleaginous yeast include β-carotene, γ-carotene, torulene, and

torularhodin.[2][3] The production of these compounds can be influenced by culture conditions

such as carbon and nitrogen sources, temperature, and aeration.[2][4] This document outlines

the essential procedures for the efficient purification of these carotenoids for research and

potential pharmaceutical applications.
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The following table summarizes quantitative data on carotenoid yields obtained from

Rhodosporidium species using various extraction and purification strategies. This allows for a

comparative assessment of different methodologies.

Species
Extraction
Method

Purification
Method

Carotenoid Yield Reference

Rhodosporidi

um toruloides

Supercritical

CO2

Extraction

-
Total

Carotenoids

332.09 ±

27.32 µg/g

dry weight

[5]

Rhodosporidi

um toruloides

Acetone

Extraction

Saponificatio

n

Total

Carotenoids

19.9 ± 2.74

µg/g dry

weight

[5]

Rhodosporidi

um toruloides

Solvent

Extraction

Thin-Layer

Chromatogra

phy

β-carotene
5.1 g from 3.3

kg biomass
[1]

Rhodotorula

mucilaginosa

(related red

yeast)

Thermal Acid

Treatment

Silica

Cartridge

Chromatogra

phy

Torularhodin

50.5 ± 3.0

µg/g dry cell

weight

[5]

Rhodotorula

mucilaginosa

Saponificatio

n

Silica

Cartridge

Chromatogra

phy

Torularhodin
13.6 ± 0.4%

recovery
[5]

Rhodosporidi

um toruloides

Green

Solvent (2-

MeTHF +

ethanol +

water)

- β-carotene

Higher than

conventional

methods

[6]

Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of carotenoid

purification from Rhodosporidium biomass.
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Protocol 1: Cultivation and Biomass Production
Inoculum Preparation: Inoculate a single colony of Rhodosporidium toruloides into a 250 mL

flask containing 50 mL of YPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast

extract). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.

Bioreactor Cultivation: Transfer the seed culture to a fermenter containing a suitable

production medium. A high carbon-to-nitrogen ratio is often employed to stimulate both lipid

and carotenoid accumulation.[7]

Harvesting: After the desired fermentation time (typically 96-120 hours), harvest the yeast

cells by centrifugation at 5,000 x g for 10 minutes.

Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium

components.

Biomass Storage: The wet biomass can be used immediately or lyophilized (freeze-dried) for

long-term storage at -20°C. Lyophilization can improve the efficiency of subsequent

extractions.[8]

Protocol 2: Cell Disruption
The robust cell wall of Rhodosporidium necessitates a disruption step to release the

intracellular carotenoids.

Method A: Mechanical Disruption (Bead Milling)

To a 50 mL tube, add 1 g of wet or lyophilized yeast biomass.

Add an equal volume of glass beads (0.5 mm diameter).

Add 10 mL of a suitable extraction solvent (e.g., acetone).

Agitate vigorously using a vortex mixer or a bead beater for 10-15 minutes.

Proceed to the extraction step.

Method B: Chemical Disruption (DMSO)
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Resuspend 1 g of yeast biomass in 10 mL of dimethyl sulfoxide (DMSO).

Incubate at 55°C for 1 hour with occasional vortexing.

This method is effective but requires careful handling due to the nature of the solvent.

Protocol 3: Carotenoid Extraction
Method A: Acetone Extraction

Following cell disruption, add 20 mL of acetone to the cell suspension.

Stir or shake the mixture for 1-2 hours at room temperature, protected from light.

Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

Carefully collect the acetone supernatant containing the carotenoids.

Repeat the extraction process with fresh acetone until the cell pellet becomes colorless.

Pool the acetone extracts.

Method B: Green Solvent Extraction

For a more environmentally friendly approach, a two-step extraction using a biphasic system

of 2-methyl tetrahydrofuran (2-MeTHF), ethanol, and water can be employed.[6]

This method allows for the simultaneous extraction and separation of hydrophobic

carotenoids from the wet biomass.

Protocol 4: Saponification (Optional but Recommended)
Saponification is crucial for removing co-extracted lipids, which can interfere with subsequent

chromatographic purification. However, it should be performed with care as it can lead to the

degradation of some carotenoids, particularly torularhodin and torulene.[5]

Evaporate the pooled solvent extract to dryness under a stream of nitrogen.

Redissolve the extract in 20 mL of 10% (w/v) methanolic potassium hydroxide (KOH).
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Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) with gentle

stirring.

After saponification, add 20 mL of distilled water and 20 mL of diethyl ether or hexane to a

separatory funnel containing the reaction mixture.

Shake vigorously and allow the phases to separate. The carotenoids will partition into the

upper organic phase.

Collect the upper organic phase and wash it three times with distilled water to remove

residual alkali.

Dry the organic phase over anhydrous sodium sulfate.

Protocol 5: Purification of Carotenoids by Column
Chromatography
Method A: Open Column Chromatography (for initial fractionation)

Column Packing: Pack a glass column (e.g., 2.5 cm x 30 cm) with a slurry of silica gel 60 in

hexane.

Sample Loading: Concentrate the dried carotenoid extract to a small volume and load it onto

the top of the silica gel column.

Elution: Elute the carotenoids using a gradient of increasingly polar solvents. A common

gradient starts with pure hexane, followed by increasing concentrations of ethyl acetate in

hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate).

β-carotene, being the least polar, will elute first.

Torulene and torularhodin, being more polar, will elute later.

Fraction Collection: Collect the colored fractions and analyze them by thin-layer

chromatography (TLC) or HPLC to identify the carotenoid composition.

Method B: Preparative High-Performance Liquid Chromatography (for high-purity isolation)
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System: A preparative HPLC system equipped with a photodiode array (PDA) detector is

recommended.

Column: A C18 reversed-phase column is suitable for separating the major carotenoids.

Mobile Phase: A gradient of methanol, acetonitrile, and water is commonly used. For

example, a gradient from 80:15:5 (methanol:acetonitrile:water) to 100% methanol can

effectively separate β-carotene, torulene, and torularhodin.

Injection and Fractionation: Inject the partially purified carotenoid fraction onto the column

and collect the peaks corresponding to the individual carotenoids based on their retention

times and UV-Vis spectra.

Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure

to obtain the purified carotenoids.

Protocol 6: Quantification of Carotenoids
Method A: Spectrophotometry (for total carotenoid estimation)

Dissolve the purified carotenoid extract in a known volume of a suitable solvent (e.g., hexane

or ethanol).

Measure the absorbance at the wavelength of maximum absorption (λmax) for the specific

carotenoid (e.g., ~450 nm for β-carotene).

Calculate the concentration using the Beer-Lambert law and the specific extinction coefficient

for the carotenoid.

Method B: High-Performance Liquid Chromatography (for individual carotenoid quantification)

Use an analytical HPLC system with a C18 column and a PDA detector.

Prepare standard curves for each carotenoid of interest (β-carotene, torulene, torularhodin)

using pure standards.

Inject the purified samples and quantify the amount of each carotenoid by comparing the

peak areas with the standard curves.
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Caption: Experimental workflow for carotenoid purification.
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Caption: Simplified carotenoid biosynthesis pathway in Rhodosporidium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Carotenoids from Rhodosporidium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667468#protocols-for-the-purification-of-
carotenoids-from-rhodosporidium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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